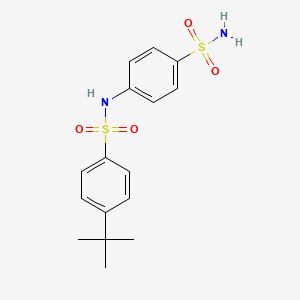
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is an organic compound primarily used as an intermediate in the synthesis of various pharmaceuticals. It belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a benzene sulfonamide moiety, making it a versatile building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, leading to bacterial growth inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.
4-tert-Butylbenzenesulfonyl chloride: Contains a reactive sulfonyl chloride group, used in different synthetic applications.
4-Aminobenzenesulfonamide: Lacks the tert-butyl group, affecting its reactivity and applications.
Uniqueness
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is unique due to the presence of both the tert-butyl and sulfamoyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C16H20N2O4S2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-16(2,3)12-4-8-15(9-5-12)24(21,22)18-13-6-10-14(11-7-13)23(17,19)20/h4-11,18H,1-3H3,(H2,17,19,20) |
Clave InChI |
YYGQCFRBGJXGDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
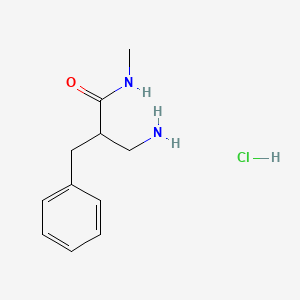
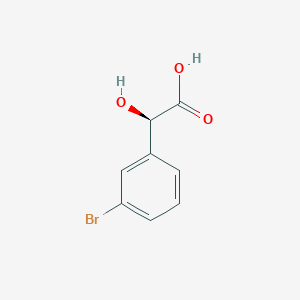
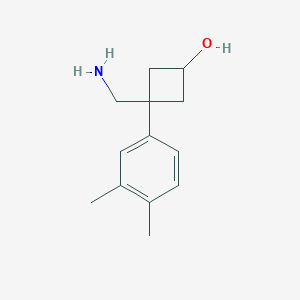
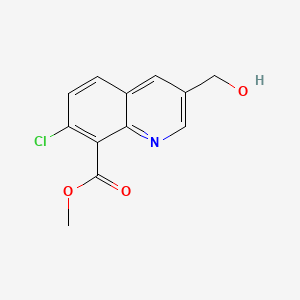
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
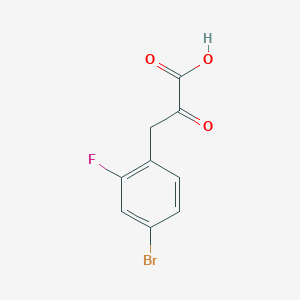

![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
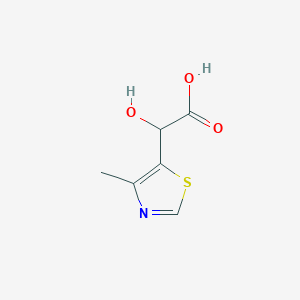

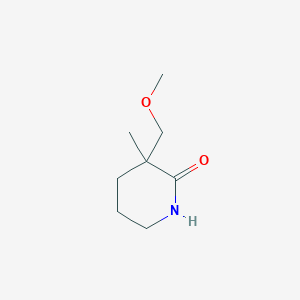
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)
